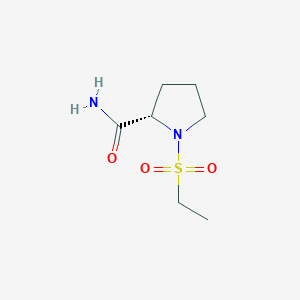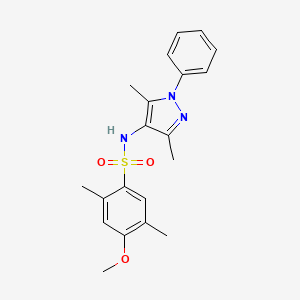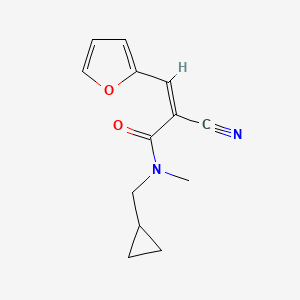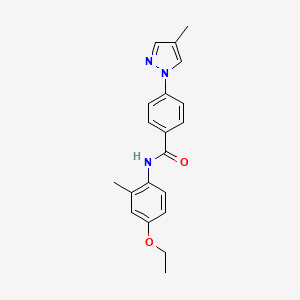
4-piperidin-1-yl-3-(1H-pyrazol-4-ylcarbamoylamino)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-piperidin-1-yl-3-(1H-pyrazol-4-ylcarbamoylamino)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is a potent inhibitor of protein kinase B (PKB), which is a key regulator of cell survival, growth, and metabolism.
Mécanisme D'action
The mechanism of action of 4-piperidin-1-yl-3-(1H-pyrazol-4-ylcarbamoylamino)benzamide involves the inhibition of protein kinase B (this compound), which is a key regulator of cell survival, growth, and metabolism. This compound is activated by various growth factors and cytokines, and it phosphorylates downstream targets involved in cell survival, growth, and metabolism. By inhibiting this compound, this compound can block the downstream signaling pathways involved in these processes.
Biochemical and physiological effects:
This compound has been shown to have several biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis, the reduction of oxidative stress and inflammation, and the improvement of glucose metabolism and insulin sensitivity. These effects are mediated by the inhibition of this compound and the downstream signaling pathways involved in these processes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-piperidin-1-yl-3-(1H-pyrazol-4-ylcarbamoylamino)benzamide in lab experiments is its potent inhibition of this compound, which makes it a useful tool for studying the downstream signaling pathways involved in cell survival, growth, and metabolism. Additionally, this compound has been shown to have neuroprotective effects and improve glucose metabolism, which makes it a promising candidate for the development of therapeutic interventions for neurodegenerative diseases and type 2 diabetes. However, one limitation of using this compound in lab experiments is its potential toxicity, which requires careful dosing and monitoring.
Orientations Futures
There are several future directions for the research on 4-piperidin-1-yl-3-(1H-pyrazol-4-ylcarbamoylamino)benzamide, including the development of more potent and selective inhibitors of this compound, the investigation of its potential applications in other fields of research, such as cardiovascular diseases and inflammatory disorders, and the evaluation of its safety and efficacy in preclinical and clinical studies. Additionally, the use of this compound in combination with other therapeutic agents may enhance its therapeutic potential and reduce its potential toxicity.
Méthodes De Synthèse
The synthesis of 4-piperidin-1-yl-3-(1H-pyrazol-4-ylcarbamoylamino)benzamide involves several steps, including the reaction of 4-aminobenzoic acid with ethyl chloroformate to form ethyl 4-aminobenzoate, which is then reacted with piperidine to form ethyl 4-piperidin-1-ylbenzoate. This compound is then reacted with 1H-pyrazole-4-carboxamidine hydrochloride to form this compound.
Applications De Recherche Scientifique
4-piperidin-1-yl-3-(1H-pyrazol-4-ylcarbamoylamino)benzamide has been extensively studied for its potential applications in various fields of research, including cancer therapy, neurodegenerative diseases, and diabetes. This compound has been shown to inhibit the growth of cancer cells by targeting the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer. Additionally, it has been shown to have neuroprotective effects in models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, by reducing oxidative stress and inflammation. Furthermore, it has been shown to improve glucose metabolism and insulin sensitivity in models of type 2 diabetes.
Propriétés
IUPAC Name |
4-piperidin-1-yl-3-(1H-pyrazol-4-ylcarbamoylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N6O2/c17-15(23)11-4-5-14(22-6-2-1-3-7-22)13(8-11)21-16(24)20-12-9-18-19-10-12/h4-5,8-10H,1-3,6-7H2,(H2,17,23)(H,18,19)(H2,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUQDNXFRKQSYCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)C(=O)N)NC(=O)NC3=CNN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3-amino-1H-1,2,4-triazol-5-yl)-[(3R)-3-methylmorpholin-4-yl]methanone](/img/structure/B7646393.png)


![N-[2-[4-(phenylsulfamoyl)phenyl]ethyl]acetamide](/img/structure/B7646412.png)


![N-[4-(2-anilino-1,3-thiazol-4-yl)phenyl]acetamide](/img/structure/B7646431.png)

![N-[[3-(3-fluoro-4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-(methylsulfonylmethyl)aniline](/img/structure/B7646437.png)


![1-butyl-N-[4-(ethylcarbamoyl)-2-methylphenyl]-6-oxopyridazine-3-carboxamide](/img/structure/B7646465.png)

![2-(methoxymethyl)-N-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]aniline](/img/structure/B7646487.png)